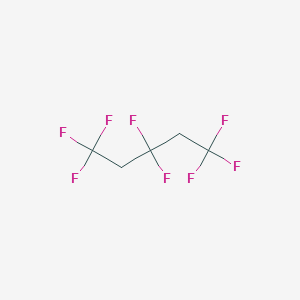

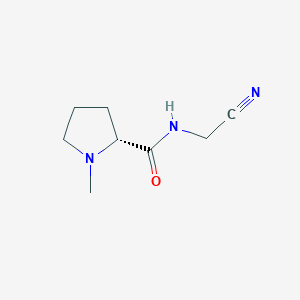

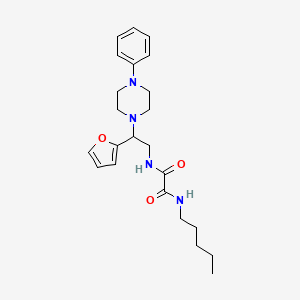

N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a compound that has been mentioned in the context of being a potent ATP-competitive inhibitor of Protein Kinase B (PKBβ) . It has shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This compound was found to be 28-fold selective for PKB .

科学的研究の応用

Chemical Properties and Reactions

Spin Density and Magnetic Interactions : A ferromagnetic TEMPO derivative, closely related to "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", exhibits complex magnetic interactions. This compound demonstrates a significant spin density on the NO group and intricate coupling mechanisms involving various molecular components, including methylene hydrogens and terminal chlorine atoms. Such properties highlight its potential in studying magnetic interactions at a molecular level (Pontillon et al., 2000).

Synthesis and Structural Characterization

Novel Synthetic Approaches : Innovative methods have been developed for synthesizing di- and mono-oxalamides, demonstrating the versatility of compounds like "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" in chemical synthesis. These approaches offer high yields and simple operational steps, broadening the scope for producing various oxalamide derivatives (Mamedov et al., 2016).

Biochemical Applications

Interaction with Biological Targets : Research into similar compounds has explored their role in modulating biological receptors, such as the melanin-concentrating hormone receptor 1 (MCHr1). Although not directly related to "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", these studies indicate the potential for analogs to impact biochemical pathways, leading to effects like weight loss in experimental models. Such findings underscore the compound's potential relevance in biochemical research (Kym et al., 2005).

Material Science and Electrocatalysis

Electrocatalytic Reactions : N-Oxyl compounds, related to the structure of "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", are utilized as catalysts in selective organic molecule oxidations. These substances demonstrate electrocatalytic capabilities, facilitating various electrosynthetic reactions without the need for chemical oxidants. Such applications are crucial for developing more sustainable and efficient synthetic methodologies (Nutting et al., 2018).

作用機序

“N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” acts as an ATP-competitive inhibitor of Protein Kinase B (PKBβ) . It has shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This suggests that it interferes with the signaling pathways regulating growth and survival in cells .

特性

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPXFLYCDQURIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)

![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)